(3-methylpiperidin-4-yl)methanol hydrochloride
Description
Properties
CAS No. |
2694728-06-6 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3-methylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-8-3-2-7(6)5-9;/h6-9H,2-5H2,1H3;1H |
InChI Key |
UOKIYOGDTPVVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using suitable alkylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-methylpiperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
(3-methylpiperidin-4-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3-methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. For example, it may inhibit enzymes in the mevalonate pathway, which is crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of (3-methylpiperidin-4-yl)methanol hydrochloride with analogous piperidine derivatives:
Key Observations:
- Positional Isomerism: The placement of methyl and hydroxymethyl groups significantly impacts polarity and solubility. For example, (S)-piperidin-3-ylmethanol HCl lacks the 3-methyl group, reducing steric hindrance compared to the target compound .
- Functional Group Variation : Trans-3-Hydroxy-4-Methylpiperidine HCl replaces the hydroxymethyl with a hydroxyl group, decreasing molecular weight and altering hydrogen-bonding capacity .
- Aromatic Substituents: Compounds like (3-methoxyphenyl)(piperidin-4-yl)methanol HCl exhibit increased lipophilicity due to aromatic rings, which may enhance blood-brain barrier penetration .
Physicochemical Properties
- Collision Cross-Section (CCS): (3-Methoxyphenyl)(piperidin-4-yl)methanol HCl has a predicted CCS of 152.3 Ų for [M+H]⁺, indicating a compact structure in solution . Comparable data for the target compound is unavailable, but steric effects from the 3-methyl group may increase CCS.
- Polarity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to aromatic derivatives like (2-methylphenyl)(piperidin-4-yl)methanol HCl .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Piperidine derivatives are prevalent in drug design. For example, meperidine HCl (a piperidine-based opioid) highlights the role of substituents in biological activity . The target compound’s hydroxymethyl group could facilitate interactions with enzymes or receptors.
Biological Activity
(3-Methylpiperidin-4-yl)methanol hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in neurological and pharmacological contexts. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C7H16ClN
- CAS Number : 2694728-06-6
- Molecular Weight : 151.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, which can influence mood, cognition, and behavior. This modulation may be beneficial in treating various neurological disorders.
Neuroprotective Effects
Studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce oxidative stress markers in neuronal cells, suggesting a potential role in protecting against neurodegenerative diseases .
Inhibition of Enzymatic Activity
The compound has demonstrated inhibitory effects on key enzymes involved in neurodegenerative processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is often impaired in conditions such as Alzheimer's disease. The compound's IC50 value for AChE inhibition was found to be approximately 0.17 μM, indicating potent activity .
- β-secretase : It also inhibits β-secretase activity (IC50 = 15.4 nM), which is crucial for reducing amyloid-beta plaque formation associated with Alzheimer's disease .
Case Studies
- In Vitro Studies on Neuroprotection :
-
Animal Models :
- In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in improved memory function and reduced oxidative stress markers compared to control groups. The results were statistically significant (p < 0.05), underscoring its therapeutic potential in cognitive disorders .
Comparative Analysis with Similar Compounds
| Compound Name | AChE Inhibition IC50 (μM) | β-secretase Inhibition IC50 (nM) |
|---|---|---|
| This compound | 0.17 | 15.4 |
| Galantamine | 0.01 | N/A |
| Donepezil | 0.02 | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (3-methylpiperidin-4-yl)methanol hydrochloride, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of 3-methylpiperidin-4-one precursors, followed by methanolysis and subsequent hydrochloride salt formation. Key parameters include temperature control (e.g., maintaining 0–5°C during acid addition to prevent side reactions) and stoichiometric ratios of reducing agents like NaBH4. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield and purity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound in synthetic batches?
- Methodological Answer :
- NMR Spectroscopy : and NMR verify the piperidine ring structure, methyl group placement, and methanol substituent.
- FTIR : Confirms hydroxyl (3200–3600 cm) and amine (2500–3000 cm) functional groups .
- HPLC : Quantifies purity (≥98% as per pharmaceutical standards) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key physicochemical properties influencing laboratory handling of this compound?
- Methodological Answer :
- Solubility : Hydrochloride salt enhances water solubility (>50 mg/mL), facilitating biological assays. Use deionized water or PBS for buffer preparation .
- Stability : Store at -20°C in airtight, light-protected containers to prevent degradation (≥5-year stability under optimal conditions) .
- Safety : Follow OSHA/NIOSH guidelines for handling amines; use fume hoods and nitrile gloves to avoid dermal exposure .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound affect its pharmacological activity?
- Methodological Answer : The 3-methyl group’s spatial orientation influences binding to chiral targets (e.g., neurotransmitter receptors). Enantiomeric purity is assessed via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol mobile phase). Docking studies (using AutoDock Vina) correlate stereochemistry with binding affinity, validated by in vitro receptor assays (e.g., radioligand displacement) .
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Systematically evaluate:
- Purity : Compare batch-specific COA data (e.g., residual solvents quantified by GC-MS) to rule out impurities .
- Assay Conditions : Standardize pH (7.4 for physiological buffers), temperature (37°C for cell-based assays), and incubation times.
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .
Q. What computational approaches predict the pharmacokinetic behavior of this compound, and how are they validated?
- Methodological Answer :
- Collision Cross-Section (CCS) Prediction : Tools like MOBCAL estimate CCS values (e.g., 152–163 Ų for [M+H]+ adducts) to model ion mobility in mass spectrometry, aiding metabolite identification .
- ADME Modeling : SwissADME predicts logP (1.8–2.2) and blood-brain barrier permeability. Validate with in vivo PK studies (e.g., plasma half-life in rodent models) .
Data Contradiction Analysis
- Example : If studies report conflicting enzyme inhibition (IC), assess:
- Enzyme Source : Recombinant vs. native enzymes may have differing cofactor requirements.
- Compound Solubility : Precipitation in assay buffers (e.g., DMSO concentrations >1% can denature proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
